Cyclohexyl 4-amino-3-hydroxybenzoate
Description
Cyclohexyl 4-amino-3-hydroxybenzoate is a chemical compound with the molecular formula C13H17NO3 . It is also known as Benzoic acid, 4-amino-3-hydroxy-, cyclohexyl ester . The compound has a molecular weight of 235.28 g/mol .
Synthesis Analysis
The production of 4-amino-3-hydroxybenzoic acid (4,3-AHBA), a precursor of this compound, has been achieved by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum . Six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains, which were then screened for the production of 4,3-AHBA . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group with an amino group at the 4th position and a hydroxy group at the 3rd position. This structure is esterified with a cyclohexyl group .Chemical Reactions Analysis
The production of 4,3-AHBA involves the 3-hydroxylation of 4-ABA . This reaction is catalyzed by PHBH mutants that were identified to efficiently catalyze the 3-hydroxylation of 4-ABA in C. glutamicum .Future Directions
The production of 4,3-AHBA from glucose by introducing 3-hydroxylation of 4-ABA into the metabolic pathway of an industrially relevant bacterium, Corynebacterium glutamicum, is a significant step towards the microbial production of aromatic chemicals . These findings will contribute to a better understanding of enzyme-catalyzed regioselective hydroxylation of aromatic chemicals and to the diversification of biomass-derived precursors for high-performance materials .
Properties
IUPAC Name |
cyclohexyl 4-amino-3-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARCZJZCSECCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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